molecular formula C11H14O3 B14210854 2-Propanoyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one CAS No. 833446-74-5

2-Propanoyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one

Katalognummer: B14210854
CAS-Nummer: 833446-74-5
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: MOSVZLLBGOJDJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propanoyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one is a chemical compound that belongs to the class of benzofurans

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanoyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with a benzofuran derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient separation techniques, and recycling of catalysts to minimize waste and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propanoyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and materials.

Wirkmechanismus

The mechanism of action of 2-Propanoyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins that mediate its biological effects. The exact pathways and targets would depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Acetyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one
  • 2-Butanoyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one
  • 2-Propionyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one

Uniqueness

2-Propanoyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one is unique due to its specific acyl group and the resulting chemical properties

Eigenschaften

CAS-Nummer

833446-74-5

Molekularformel

C11H14O3

Molekulargewicht

194.23 g/mol

IUPAC-Name

2-propanoyl-3,5,6,7-tetrahydro-2H-1-benzofuran-4-one

InChI

InChI=1S/C11H14O3/c1-2-8(12)11-6-7-9(13)4-3-5-10(7)14-11/h11H,2-6H2,1H3

InChI-Schlüssel

MOSVZLLBGOJDJV-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1CC2=C(O1)CCCC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.